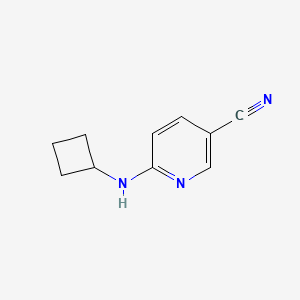

6-(Cyclobutylamino)nicotinonitrile

Descripción

Significance of the Nicotinonitrile Moiety in Heterocyclic Chemistry

The significance of the nicotinonitrile moiety stems from its versatile chemical nature. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts a degree of polarity and the ability to participate in hydrogen bonding. The nitrile group (a carbon triple-bonded to a nitrogen atom) is a strong electron-withdrawing group, which modulates the electronic properties of the pyridine ring. This functional group can also serve as a synthetic handle for further chemical transformations, allowing for the construction of more complex molecular architectures. wikipedia.org

The unique combination of a pyridine ring and a nitrile group makes nicotinonitrile and its derivatives valuable precursors in the synthesis of various pharmaceuticals. ekb.egresearchgate.net For instance, they are key intermediates in the production of the vitamin niacin (nicotinic acid and nicotinamide). wikipedia.org

Overview of Substituted Nicotinonitrile Derivatives in Research

The strategic placement of various substituents onto the nicotinonitrile scaffold has led to the discovery of a plethora of compounds with a wide range of biological activities. ekb.egresearchgate.netontosight.ai Researchers have extensively explored how different functional groups at various positions of the nicotinonitrile ring can tune the molecule's properties to interact with specific biological targets.

Substituted nicotinonitrile derivatives have been investigated for their potential as:

Anticancer agents ekb.egnih.gov

Antimicrobial agents ontosight.ai

Tyrosine kinase inhibitors nih.gov

Apoptosis inducers nih.gov

This extensive body of research underscores the importance of the nicotinonitrile scaffold as a versatile platform for the development of new therapeutic agents. ekb.egresearchgate.net The continuous exploration of novel substitution patterns on this core structure remains an active and promising area of chemical and medicinal research.

Structure

3D Structure

Propiedades

IUPAC Name |

6-(cyclobutylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-8-4-5-10(12-7-8)13-9-2-1-3-9/h4-5,7,9H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWAKPQGAPNYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyclobutylamino Nicotinonitrile

General Synthetic Routes to Aminonicotinonitriles

The formation of aminonicotinonitriles often involves building or modifying a pyridine (B92270) ring bearing a cyano group. Key strategies include substituting a leaving group on a pre-formed ring or constructing the ring system through multicomponent reactions.

A primary method for synthesizing aminonicotinonitriles is through nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a halide (like chlorine) on a nicotinonitrile ring by a nucleophile, such as an amine.

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group. This step is typically the slowest (rate-determining) because it disrupts the aromaticity of the ring, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. researchgate.net

Elimination: The aromaticity is restored as the leaving group (halide ion) is expelled, resulting in the final substituted product.

The pyridine ring is particularly well-suited for SNAr reactions. The ring's nitrogen atom is electron-withdrawing, which helps to stabilize the negative charge of the Meisenheimer intermediate. This stabilization is further enhanced by the presence of other electron-withdrawing groups, such as the nitrile (-CN) group on the nicotinonitrile scaffold. For the reaction to proceed, the ring must be activated by such electron-withdrawing groups and possess a good leaving group. researchgate.netnih.gov The reaction is commonly seen with chloropyridines and amines, often requiring heat to proceed. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient pathway to complex molecules like nicotinonitriles. These reactions are valued for their high atom economy and step efficiency.

One established MCR for synthesizing substituted 2-aminonicotinonitriles involves the reaction of a chalcone (B49325) derivative with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) in a solvent like ethanol. The reaction mixture is heated under reflux, and upon cooling, the nicotinonitrile product precipitates. acs.org This approach allows for the one-pot construction of the highly functionalized pyridine core.

| Reactants | Reagents/Solvent | Conditions | Product Type |

| Chalcone derivative, Malononitrile | Ammonium acetate, Ethanol | Reflux | 2-Aminonicotinonitrile derivative |

This table summarizes a typical multicomponent reaction for the synthesis of nicotinonitrile derivatives.

Specific Synthetic Approaches to 6-(Cyclobutylamino)nicotinonitrile

The synthesis of the title compound can be achieved by applying the general principles of SNAr to specific, readily available starting materials.

The most direct route to this compound is the nucleophilic aromatic substitution of a 6-halonicotinonitrile with cyclobutylamine (B51885). In this reaction, cyclobutylamine acts as the nucleophile, and a compound such as 6-chloronicotinonitrile serves as the electrophilic substrate.

The reaction proceeds via the addition-elimination mechanism described previously. The lone pair of electrons on the nitrogen of cyclobutylamine attacks the carbon at the 6-position of the pyridine ring, displacing the chlorine atom. This reaction is a direct application of the SNAr chemistry common for halopyridines. researchgate.net The nitrile group at the 3-position helps to activate the ring for this nucleophilic attack. The starting material, 6-chloronicotinonitrile, is a known compound. acs.orgnih.gov

Proposed Reaction Scheme: 6-Chloronicotinonitrile + Cyclobutylamine → this compound + HCl

To improve reaction efficiency, yield, and environmental friendliness, catalyst-assisted methods are employed. Nanomaterials, particularly those with magnetic properties for easy separation, have emerged as effective catalysts in organic synthesis.

Recent research has demonstrated the use of novel nanomagnetic metal-organic frameworks (MOFs) as highly efficient and recyclable catalysts for the synthesis of nicotinonitrile derivatives. nih.gov One such catalyst is Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ , a composite material where magnetic iron oxide nanoparticles are embedded within an aluminum-based MOF functionalized with phosphonic acid groups. nih.gov

This catalyst facilitates a four-component reaction between reactants like 3-oxo-3-phenylpropanenitrile, ammonium acetate, an acetophenone (B1666503) derivative, and an aldehyde. acs.org The reaction proceeds under solvent-free conditions at elevated temperatures (e.g., 110 °C) for short durations, affording a wide range of nicotinonitrile products in excellent yields (68–90%). nih.govacs.org

The mechanism is described as a cooperative vinylogous anomeric-based oxidation (CVABO). acs.org Key advantages of this catalytic system include:

High Efficiency: Excellent yields and short reaction times.

Green Conditions: The reaction is performed under solvent-free conditions.

Easy Separation: The catalyst's magnetic nature allows for simple removal from the reaction mixture using an external magnet. nih.gov

Reusability: The catalyst can be recovered and reused multiple times without a significant loss of activity.

| Catalyst | Reactants | Conditions | Yield |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | 3-Oxo-3-phenylpropanenitrile, NH₄OAc, Acetophenone derivative, Aldehyde | Solvent-free, 110 °C, 40-60 min | 68-90% |

This table presents the research findings for the synthesis of nicotinonitrile derivatives using a nanomagnetic MOF catalyst.

Catalyst-Assisted Synthetic Strategies

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. The Buchwald-Hartwig amination is a commonly optimized reaction for this purpose. youtube.comwuxiapptec.com Key parameters that are typically screened include the choice of palladium precursor, ligand, base, solvent, and reaction temperature. youtube.comwuxiapptec.com

The selection of the ligand is crucial for the efficiency of the catalytic cycle. wuxiapptec.com Different generations of Buchwald-Hartwig pre-catalysts and various phosphine-based ligands, such as XantPhos, are often evaluated. preprints.org The choice of base is also critical, with common options including alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) and alkoxides (e.g., NaOtBu). wuxiapptec.compreprints.org The solubility and strength of the base can significantly influence the reaction rate and yield. youtube.comwuxiapptec.com

Solvents such as toluene, dioxane, and THF are frequently used. wuxiapptec.com The reaction temperature is another important variable, with typical ranges between 80-110 °C. wuxiapptec.compreprints.org Optimization studies aim to find the lowest possible temperature to minimize side reactions while maintaining a reasonable reaction time.

Below is a data table illustrating a hypothetical optimization of the Buchwald-Hartwig reaction for the synthesis of this compound from 6-chloronicotinonitrile and cyclobutylamine.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 110 | 92 |

| 2 | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 | 85 |

| 3 | Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 100 | 95 |

| 4 | Pd₂(dba)₃ | DavePhos | K₂CO₃ | THF | 80 | 78 |

| 5 | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Dioxane | 110 | 88 |

| 6 | PdCl₂(dppf) | None | NaOtBu | Toluene | 110 | 82 |

This table demonstrates how systematic variation of the reaction parameters can lead to the identification of optimal conditions for achieving high yields of the desired product.

Chemical Transformations and Derivatization of 6 Cyclobutylamino Nicotinonitrile

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. While specific literature examples for 6-(cyclobutylamino)nicotinonitrile are not prevalent, the general reactivity of pyridines suggests it can undergo N-alkylation and N-oxidation.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would be expected to yield the corresponding N-alkyl-6-(cyclobutylamino)nicotinonitrile pyridinium (B92312) salt.

N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would likely produce this compound N-oxide. These N-oxides are valuable intermediates themselves, as they can facilitate further functionalization of the pyridine ring.

Chemical Modifications of the Nitrile Functionality

The nitrile group is a versatile functional handle that can be converted into several other nitrogen-containing moieties.

One of the most fundamental transformations is its hydrolysis to a primary amide. This reaction can be carried out under both acidic and basic conditions, often with heating. For instance, controlled hydrolysis can yield 6-(cyclobutylamino)nicotinamide, which can serve as a precursor for other derivatives. Further hydrolysis under more vigorous conditions would lead to the corresponding carboxylic acid, 6-(cyclobutylamino)nicotinic acid.

Another significant transformation is the [3+2] cycloaddition reaction with an azide, such as sodium azide, to form a tetrazole ring. This reaction, typically promoted by a Lewis acid or by using ammonium (B1175870) chloride in a solvent like DMF, would convert this compound into 5-(6-(cyclobutylamino)pyridin-3-yl)-1H-tetrazole.

| Starting Material | Reagents and Conditions | Product | Transformation |

| This compound | H₂O, H⁺ or OH⁻, Heat | 6-(Cyclobutylamino)nicotinamide | Nitrile Hydrolysis |

| This compound | NaN₃, NH₄Cl, DMF, Heat | 5-(6-(Cyclobutylamino)pyridin-3-yl)-1H-tetrazole | Tetrazole Synthesis |

Structural Modifications of the Cyclobutylamino Moiety

The secondary amine of the cyclobutylamino group is nucleophilic and can participate in various bond-forming reactions.

N-Acylation: The amino group can be readily acylated using acylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base to yield the corresponding N-acetyl derivative, N-cyclobutyl-N-(5-cyanopyridin-2-yl)acetamide.

N-Alkylation: While potentially competing with alkylation at the pyridine nitrogen, the secondary amine can also be alkylated under specific conditions, for example, through reductive amination or by reaction with an alkyl halide.

These modifications would alter the electronic and steric properties of the substituent, which can be useful in structure-activity relationship studies for medicinal chemistry.

Annulation and Fused Heterocyclic Ring Formation Reactions

A key application of this compound in synthetic chemistry is its use as a building block for constructing fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This class of compounds is of significant interest in the development of kinase inhibitors.

The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core is typically achieved by reacting the 2-amino-3-cyanopyridine (B104079) scaffold of this compound with a one-carbon electrophile that facilitates ring closure. A common and effective reagent for this transformation is formamide (B127407) (HCONH₂). Heating this compound in formamide leads to the formation of 9-cyclobutyl-9H-purin-6-amine (a structural isomer of 7-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine). The reaction proceeds through the initial formation of a formamidine (B1211174) intermediate from the amino group, which then undergoes an intramolecular cyclization by attacking the nitrile carbon, followed by tautomerization to yield the aromatic purine (B94841) ring system.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Formamide (HCONH₂), Heat | 9-Cyclobutyl-9H-purin-6-amine | Annulation / Cyclization |

This annulation reaction is a powerful method for rapidly accessing complex, biologically relevant scaffolds from a relatively simple precursor.

Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another. Several of the reactions discussed in the preceding sections fall under this category.

Key interconversions for this compound include:

Nitrile to Amide: The hydrolysis of the nitrile to 6-(cyclobutylamino)nicotinamide is a direct conversion of a cyano group to a carboxamide group.

Nitrile to Tetrazole: The conversion of the nitrile functionality into a 5-substituted tetrazole ring is another important interconversion.

Aminonicotinonitrile to Purine: The annulation reaction with formamide represents a more complex functional group interconversion, where the ortho-amino and nitrile groups are incorporated into a new, fused pyrimidine (B1678525) ring, transforming the aminopyridine into a purine derivative.

These transformations highlight the synthetic utility of this compound as a versatile starting material for creating a diverse library of compounds with varied electronic and structural features.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For 6-(Cyclobutylamino)nicotinonitrile, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The mass spectrum would show a molecular ion peak ([M]+ or [M+H]+) corresponding to the mass of the entire molecule. The fragmentation pattern, which shows the masses of smaller pieces of the molecule that break off during the experiment, would offer further structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

A sharp, strong absorption band around 2220-2260 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.

Absorption bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Bands in the 1500-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine (B92270) ring.

Absorptions in the 2850-3000 cm⁻¹ range due to the C-H stretching vibrations of the cyclobutyl group.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of pharmaceutical compounds and research chemicals, including this compound. This method is highly valued for its ability to separate, identify, and quantify the main component as well as any potential impurities within a sample, ensuring the material's quality and consistency. The development of a robust HPLC method is critical for controlling the manufacturing process and for the final product's characterization.

Detailed Research Findings

While specific, published HPLC methods for this compound are not widely available in peer-reviewed literature, a suitable method can be extrapolated from the analysis of structurally similar compounds, such as nicotinonitrile derivatives and other substituted aminopyridines. cmes.orgnih.gov The principles of reversed-phase HPLC are generally well-suited for a molecule with the polarity and aromaticity of this compound.

A typical HPLC method for the purity assessment of this compound would involve a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity. nih.gov A mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer is employed. The composition of the mobile phase can be delivered in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation of the main peak from any impurities. sielc.com

For instance, a gradient elution might start with a higher proportion of the aqueous phase to retain and separate more polar impurities, followed by an increase in the organic solvent concentration to elute the main compound and any less polar impurities. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution for basic compounds like aminopyridines by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com

Detection is commonly performed using a UV detector, as the pyridine and nitrile functionalities in this compound are expected to have significant UV absorbance. The selection of an appropriate wavelength, likely around 254 nm or 270 nm, is crucial for achieving high sensitivity for both the active pharmaceutical ingredient (API) and its potential impurities. helixchrom.com

The validation of such an HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its specificity, linearity, accuracy, precision, and robustness. This process confirms that the method is suitable for its intended purpose of reliably assessing the purity of this compound.

Illustrative HPLC Purity Analysis Data

The following data tables represent a hypothetical, yet scientifically plausible, HPLC analysis for a sample of this compound. The conditions and results are based on established methods for analogous chemical structures.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Table 2: Chromatographic Results for Purity Assessment

This table outlines the typical results from an HPLC run, showing the retention time, peak area, and calculated percentage area for the main compound and potential process-related impurities.

| Peak ID | Compound Name | Retention Time (min) | Area (%) |

| 1 | 6-Chloronicotinonitrile (Starting Material) | 4.2 | 0.08 |

| 2 | Cyclobutylamine (B51885) (Starting Material) | 2.1 | Not Detected |

| 3 | Unknown Impurity 1 | 5.8 | 0.05 |

| 4 | This compound | 8.5 | 99.85 |

| 5 | Unknown Impurity 2 | 9.7 | 0.02 |

The data presented in Table 2 indicates a high purity of 99.85% for the main compound, this compound. The identified impurity, 6-chloronicotinonitrile, is a plausible unreacted starting material from a potential synthetic route. The other minor peaks are designated as unknown impurities, which would typically require further characterization using techniques like mass spectrometry (LC-MS) for structural elucidation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature and geometry of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to elucidate these properties for pyridine (B92270) derivatives. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For aminopyridine derivatives, the HOMO is typically located on the aminopyridine ring system, indicating its electron-donating nature, while the LUMO is often distributed over the pyridine ring and the cyano group, which acts as an electron-withdrawing group. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited.

For a series of related aminopyridine derivatives, DFT calculations can provide valuable comparative data on their electronic properties.

Table 1: Illustrative Electronic Properties of Substituted Aminopyridines Calculated via DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 6-(Methylamino)nicotinonitrile | -6.2 | -1.5 | 4.7 |

| 6-(Ethylamino)nicotinonitrile | -6.1 | -1.4 | 4.7 |

| 6-(Cyclobutylamino)nicotinonitrile (Estimated) | -6.0 | -1.3 | 4.7 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of aminopyridine derivatives. The values for this compound are estimated for comparative purposes.

Reaction Mechanism Studies (e.g., Nucleophilic Aromatic Substitution pathways)

The synthesis of this compound and related compounds often involves a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces a leaving group (such as a halogen) on the pyridine ring. youtube.com Computational studies can elucidate the mechanism of such reactions, determining whether they proceed through a stepwise or concerted pathway. nih.gov For many SNAr reactions on pyridine rings, a concerted mechanism is often favored. nih.gov

DFT calculations can be used to model the reaction pathway, identifying the transition state and any intermediates. The activation energy barrier can be calculated, providing insight into the reaction kinetics. For the reaction of a halogenated nicotinonitrile with cyclobutylamine (B51885), the reaction would likely proceed via a transition state where the C-N bond is forming concurrently with the breaking of the C-halogen bond.

Molecular Dynamics Simulations for Ligand-Target Interactions

Aminopyridine derivatives are common scaffolds in medicinal chemistry, often acting as inhibitors of protein kinases. tandfonline.comacs.org Molecular dynamics (MD) simulations are a powerful tool to study the interaction of a ligand, such as this compound, with its biological target. nih.gov These simulations model the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability, conformational changes, and key intermolecular interactions. researchgate.net

For instance, if this compound were to bind to a kinase, an MD simulation could reveal the specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. tandfonline.com The stability of these interactions over the simulation time is a good indicator of the ligand's binding affinity.

Table 2: Illustrative Key Interacting Residues for an Aminopyridine-Based Kinase Inhibitor from MD Simulation

| Residue | Interaction Type |

|---|---|

| Leu83 | Hydrogen Bond |

| Val91 | Hydrophobic |

| Ala143 | Hydrophobic |

| Glu145 | Hydrogen Bond |

Note: This table provides an example of the type of data obtained from an MD simulation of a kinase inhibitor with an aminopyridine scaffold. The specific residues would vary depending on the target protein.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. nih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the compound. The accuracy of these predictions has significantly improved with the development of advanced computational methods. github.io

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, which can then be used to generate a theoretical infrared (IR) spectrum. dtic.milumass.edu This can help in the assignment of experimental IR bands to specific vibrational modes within the molecule, such as the C≡N stretch of the nitrile group or the N-H stretch of the amino group. nih.gov

Table 3: Illustrative Predicted Vibrational Frequencies for 6-(Alkylamino)nicotinonitrile Derivatives

| Vibrational Mode | 6-(Methylamino)nicotinonitrile (cm⁻¹) | This compound (Estimated) (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3445 |

| C-H Stretch (Aromatic) | 3100 | 3098 |

| C-H Stretch (Alkyl) | 2950 | 2945 |

| C≡N Stretch | 2230 | 2228 |

Note: The data in this table is illustrative and based on general frequencies observed in related molecules. The values for this compound are estimated for comparative purposes.

While direct computational studies on this compound are limited, the wealth of theoretical work on analogous aminopyridine and nicotinonitrile systems provides a solid foundation for understanding its likely chemical and physical properties. Quantum chemical calculations would be expected to show a molecule with a significant HOMO-LUMO gap and conformational flexibility related to the cyclobutyl group. Its synthesis via nucleophilic aromatic substitution is likely to proceed through a concerted mechanism. As a potential bioactive molecule, molecular dynamics simulations could reveal key interactions with protein targets, guiding further drug design efforts. Finally, the prediction of its spectroscopic parameters through computational methods would be a valuable tool in its synthesis and characterization. Further dedicated computational studies on this specific molecule would be beneficial to confirm these informed predictions.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Responses

SAR studies for the 6-(Cyclobutylamino)nicotinonitrile scaffold involve systematically altering its three main components: the cyclobutylamino group, the nicotinonitrile core, and potential substituents on the pyridine (B92270) ring. The resulting analogs are then tested in biological assays to measure a specific activity, such as enzyme inhibition, typically quantified as an IC50 value (the concentration of the compound required to inhibit 50% of the target's activity).

By comparing the activity of these modified compounds to the parent molecule, a clear correlation between structural changes and biological outcomes can be established. For instance, in related aminopyridine series, modifications to the amino group and substitutions on the pyridine ring have been shown to drastically alter biological activity. Research on nicotinonitrile derivatives has demonstrated that introducing different aryl groups or other heterocyclic rings can lead to a wide range of biological effects, including anticancer and antimicrobial activities. researchgate.netekb.eg

A hypothetical SAR study on this compound analogs might yield data similar to that presented in the interactive table below. Such data allows for direct comparison of how specific structural changes impact inhibitory potency.

Table 1: Hypothetical SAR Data for Analogs of this compound. This table illustrates how modifications to the nicotinonitrile ring could be correlated with changes in biological activity (IC50 values).

Role of the Cyclobutylamino Moiety in Modulating Biological Activity

The 6-amino group is a critical feature of many biologically active pyridine compounds, often acting as a hydrogen bond donor to engage with the target protein. The substituent attached to this nitrogen—in this case, a cyclobutyl group—plays a pivotal role in modulating the compound's activity.

The cyclobutyl moiety is a non-polar, bulky group that can influence several properties:

Binding Affinity and Selectivity : The size and shape of the cyclobutyl group can be crucial for fitting into a specific hydrophobic pocket within the target's binding site. Replacing it with smaller groups (like methyl or ethyl) or larger, more flexible groups (like hexyl) would likely alter the binding affinity. The constrained conformation of the cyclobutyl ring can also be advantageous over a flexible alkyl chain, as it reduces the entropic penalty upon binding, potentially leading to higher affinity.

Metabolic Stability : The cyclobutyl group can serve as a "metabolic shield," protecting the adjacent amino group from enzymatic degradation, which can improve the compound's pharmacokinetic profile. princeton.edu

The practice of substituting one functional group for another with similar physical or chemical properties is known as bioisosteric replacement. researchgate.netcambridgemedchemconsulting.comnih.gov In SAR studies, the cyclobutyl group might be replaced with other cyclic or branched alkyl groups (e.g., cyclopentyl, isopropyl, tert-butyl) to probe the precise steric and conformational requirements of the binding pocket. semanticscholar.org

Influence of Nicotinonitrile Ring Substitution Patterns

The nicotinonitrile (3-cyanopyridine) ring is a versatile scaffold in medicinal chemistry. ekb.eg The nitrogen atom at position 1 and the cyano group at position 3 are key electronic features. The nitrogen atom often acts as a hydrogen bond acceptor in ligand-receptor interactions. The cyano group is a strong electron-withdrawing group that influences the electronic distribution of the entire ring system and can also participate in hydrogen bonding. ekb.eg

Adding substituents at other positions (C2, C4, C5) on the ring can fine-tune the molecule's properties:

Position C2 : This position is adjacent to the ring nitrogen. A substituent here can sterically influence the interactions of the ring nitrogen and can be used to explore additional binding pockets.

Position C4 : Substituents at this position can modulate the electronic properties of the ring and potentially form additional interactions with the target. For example, studies on other nicotinonitrile derivatives have shown that introducing aryl groups at C4 can lead to potent biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework for understanding the SAR by correlating physicochemical properties of molecules with their biological activities. nih.gov This computational approach is used to design new compounds with potentially improved activity before they are synthesized, saving time and resources. nih.govnih.gov

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the chemical structure and properties of the compounds in the study. researchgate.net For a series of this compound analogs, these descriptors would fall into several categories: hufocw.org

Electronic Descriptors : These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are crucial for modeling electrostatic and hydrogen bonding interactions.

Steric Descriptors : These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and van der Waals surface area. They are important for quantifying how well a molecule fits into a binding site.

Hydrophobic Descriptors : The most common hydrophobic descriptor is LogP (the logarithm of the octanol-water partition coefficient), which measures a molecule's lipophilicity. This property is critical for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors : These are numerical invariants of the molecular graph that describe atomic connectivity, such as connectivity indices and atom counts.

Once descriptors are calculated for a set of molecules with known biological activities, a mathematical model is developed. A common method is Multiple Linear Regression (MLR), which generates an equation linking the biological activity (e.g., pIC50, the negative logarithm of the IC50) to a combination of the most relevant descriptors. dntb.gov.ua

A hypothetical QSAR equation might look like: pIC50 = c0 + (c1 * LogP) - (c2 * MolarVolume) + (c3 * DipoleMoment)

The quality and predictive power of a QSAR model must be rigorously validated. basicmedicalkey.com Key validation steps include:

Internal Validation : Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness and internal predictive ability. researchgate.net The model is repeatedly built using all but one compound, and then used to predict the activity of the excluded compound. A high cross-validated correlation coefficient (Q²) indicates a robust model.

External Validation : The dataset is initially split into a training set (to build the model) and a test set (to validate it). nih.gov The model's ability to accurately predict the activities of the compounds in the external test set is a true measure of its predictive power. nih.govsemanticscholar.org

Y-Scrambling : The biological activity data is randomly shuffled and a new QSAR model is built. This process is repeated multiple times. If the resulting models have very low correlation coefficients, it confirms that the original model is not due to a chance correlation. researchgate.net

Analysis of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govfip.org This analysis provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues in the protein's active site, helping to explain the observed SAR on a molecular level. nih.govumanitoba.ca

For this compound, a docking study would likely reveal several key interactions:

Hydrogen Bonds : The pyridine nitrogen and the N-H of the amino group are prime candidates for forming hydrogen bonds with specific amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in the active site. These are strong, directional interactions crucial for anchoring the ligand. nih.gov

Hydrophobic Interactions : The cyclobutyl group and the pyridine ring itself would likely engage in hydrophobic interactions with non-polar amino acid residues like leucine, valine, and phenylalanine. rsc.org These interactions are critical for binding affinity.

π-π Stacking : The aromatic nicotinonitrile ring could stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan, further stabilizing the ligand-protein complex. mdpi.com

By visualizing these interactions, researchers can understand why certain structural modifications enhance or diminish activity. researchgate.net For example, a docking model might show that a substituent at the C4 position of the nicotinonitrile ring fits into a small, previously unoccupied pocket, forming a new favorable interaction and thus explaining an increase in potency. researchgate.net

In Vitro Biological Activity Profiling

Investigation of Enzyme Inhibition Potency

The primary mechanism of action identified for 6-(Cyclobutylamino)nicotinonitrile is the potent and selective inhibition of a specific enzyme, with broader kinase activity being minimal.

While this compound (EPZ015666) has been evaluated for its specificity, the available literature emphasizes its high selectivity for Protein Arginine Methyltransferase 5 (PRMT5) over other enzymes. rndsystems.comselleckchem.com It is reported to have been tested against panels of other methyltransferases, showing over 4,000-fold to 20,000-fold selectivity for PRMT5. selleckchem.com

Specific inhibitory concentration (IC₅₀) values against kinases such as PIM-1, Aurora kinase, Cyclin-Dependent Kinase (CDK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are not reported in the reviewed scientific literature. This suggests a lack of direct, potent inhibitory activity against these specific kinases.

However, some studies indicate that the compound can indirectly affect signaling pathways involving kinases. For instance, inhibition of PRMT5 in non-small cell lung cancer cells by an inhibitor discovered through virtual screening was shown to downregulate the expression of Fibroblast Growth Factor Receptor 3 (FGFR3) and disrupt the downstream PI3K/AKT/mTOR and ERK signaling pathways. researchgate.net Similarly, in human umbilical vein endothelial cells (HUVECs), EPZ015666 treatment attenuated VEGF-A-induced phosphorylation of AKT1, a downstream effector of the VEGFR2 signaling cascade. These findings point towards a modulatory role on kinase pathways as a consequence of PRMT5 inhibition, rather than direct kinase inhibition.

The most well-documented in vitro activity of this compound (EPZ015666) is its potent and highly selective inhibition of Protein Arginine Methyltransferase 5 (PRMT5). rndsystems.comresearchgate.net PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including tumorigenesis. researchgate.net

EPZ015666 acts as a selective, peptide-competitive inhibitor of PRMT5. researchgate.netnih.gov It has been shown to bind to PRMT5 and inhibit its enzymatic activity with a half-maximal inhibitory concentration (IC₅₀) of 22 nM and a binding affinity (Ki) of 5 nM. rndsystems.comresearchgate.net Its mechanism is described as S-adenosylmethionine (SAM)-cooperative or uncompetitive. nih.govnih.gov This inhibition of PRMT5 leads to a reduction in the symmetric dimethylation of its substrates, such as SmD3. selleckchem.combiospace.com

Table 1: PRMT5 Inhibition by this compound (EPZ015666)

| Target Enzyme | Inhibitor | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Protein Arginine Methyltransferase 5 (PRMT5) | This compound (EPZ015666) | IC₅₀ | 22 nM | rndsystems.comresearchgate.net |

| Protein Arginine Methyltransferase 5 (PRMT5) | This compound (EPZ015666) | Ki | 5 nM | selleckchem.comresearchgate.net |

Cellular Pathway Modulation Studies (e.g., NF-κB Nuclear Translocation)

The inhibition of PRMT5 by this compound has been shown to modulate key cellular pathways, including the NF-κB signaling pathway. In multiple myeloma cells, treatment with EPZ015666 was found to induce the autophagic proteolysis of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta). researchgate.net This degradation of IKKβ, a critical component for NF-κB activation, consequently disrupts the pathway. researchgate.net These findings suggest that PRMT5 plays a regulatory role in NF-κB signaling, which can be therapeutically targeted by EPZ015666. researchgate.net

Antiproliferative Activity in Diverse Cancer Cell Lines

This compound (EPZ015666) has demonstrated significant antiproliferative activity across a variety of cancer cell lines, particularly those derived from hematological malignancies and solid tumors where PRMT5 is overexpressed.

The compound has shown potent, nanomolar-range IC₅₀ values in multiple mantle cell lymphoma (MCL) cell lines, including Z-138, Granta-519, Maver-1, Mino, and Jeko-1. selleckchem.combiospace.com Studies have also confirmed its efficacy in retinoblastoma, glioblastoma, and multiple myeloma cell lines. researchgate.netresearchgate.net Furthermore, antiproliferative effects have been observed in adult T-cell leukemia/lymphoma (ATL) cell lines, various breast cancer cell lines, and medulloblastoma cells. researchgate.netnih.gov

Table 2: Antiproliferative Activity of this compound (EPZ015666) in Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Mantle Cell Lymphoma (MCL) | Z-138 | 96 - 110 | selleckchem.comnih.gov |

| Granta-519 | ~200 | selleckchem.com | |

| Maver-1 | ~300 | selleckchem.com | |

| Mino | ~900 | selleckchem.com | |

| Jeko-1 | ~900 | selleckchem.com | |

| Retinoblastoma | Y79 | Data not specified | researchgate.netnih.gov |

| SO-Rb50 | Data not specified | researchgate.netnih.gov | |

| Adult T-Cell Leukemia/Lymphoma (ATL) | SLB-1 | Dose-dependent toxicity observed | nih.govfrontiersin.org |

| ATL-ED | Dose-dependent toxicity observed | nih.govfrontiersin.org | |

| Breast Cancer (Triple-Negative) | MDA-MB-468 | ~1000-5000 | researchgate.net |

Antimicrobial Activity Evaluation

The antimicrobial potential of this compound has been explored, with notable findings in the area of parasitology.

Based on the reviewed scientific literature, no studies have been published evaluating the direct antibacterial or antifungal activity of this compound (EPZ015666).

Significant antiparasitic activity has been reported for this compound (EPZ015666) against the protozoan parasite Entamoeba invadens, which is used as a model for the human pathogen Entamoeba histolytica. nih.gov Treatment with the compound reduced the viability of E. invadens trophozoites and inhibited their differentiation into the infectious cyst form (encystment). nih.gov This suggests that the parasite's PRMT5 enzyme (EiPRMT5) is a viable target for inhibiting the spread of amebiasis. nih.gov

Table 3: Antiparasitic Activity of this compound (EPZ015666)

| Organism | Activity | IC₅₀ | Reference |

|---|---|---|---|

| Entamoeba invadens (trophozoite) | Inhibition of viability | 96.6 µM | nih.gov |

Applications in Medicinal Chemistry Research

Nicotinonitrile as a Privileged Scaffold in Contemporary Drug Design

The nicotinonitrile (3-cyanopyridine) ring system is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.gov The utility of the nicotinonitrile scaffold is demonstrated by its presence in several marketed drugs, including the kinase inhibitors bosutinib, neratinib, and the phosphodiesterase inhibitors milrinone (B1677136) and olprinone. ekb.eggoogle.com

The chemical properties of the nicotinonitrile scaffold contribute to its privileged status. The pyridine (B92270) ring is a bio-isostere of a phenyl ring but contains a nitrogen atom that can act as a hydrogen bond acceptor, influencing the molecule's solubility and ability to interact with biological targets. The cyano group is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at the active sites of proteins.

The nicotinonitrile scaffold is a common feature in molecules designed to target a wide range of biological entities, including kinases, G-protein coupled receptors, and various enzymes. nih.govacs.orgscilit.com Its rigid structure provides a defined orientation for appended functional groups, facilitating the optimization of binding affinity and selectivity. The synthetic accessibility of nicotinonitrile derivatives allows for the creation of large, diverse chemical libraries for high-throughput screening, further cementing its role as a cornerstone in modern drug design. researchgate.net

Design and Synthesis of Hybrid Molecules Incorporating 6-(Cyclobutylamino)nicotinonitrile

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different drug molecules into a single hybrid compound. This approach aims to create new molecules with improved affinity, selectivity, and/or a better side-effect profile. The this compound scaffold is an attractive candidate for the development of hybrid molecules, particularly in the area of kinase inhibitor design. nih.govnih.gov

A plausible synthetic route to hybrid molecules incorporating this compound could involve a multi-step process. The synthesis could begin with the reaction of a suitable starting material with malononitrile (B47326) in the presence of a catalyst to form the core nicotinonitrile ring. Subsequent functionalization at the 6-position with cyclobutylamine (B51885) would yield the target scaffold. This scaffold can then be further modified by introducing other pharmacophoric moieties. For instance, coupling with various aromatic or heterocyclic rings, a common strategy in the development of kinase inhibitors, could be achieved through standard cross-coupling reactions. nih.govresearchgate.net

The design of such hybrid molecules is often guided by the structures of known inhibitors of the target protein. For example, in the context of Pim kinase inhibitors, a key therapeutic target in oncology, hybrid molecules could be designed where the this compound scaffold acts as a hinge-binding motif, while other parts of the molecule are designed to interact with other regions of the kinase active site. nih.gov

Strategies for Lead Compound Identification and Optimization

The process of discovering a new drug often begins with the identification of a "hit" compound from a large chemical library, which is then optimized into a "lead" compound with more desirable properties. spirochem.com For a compound like this compound, lead identification could involve screening a library of related nicotinonitrile derivatives against a specific biological target.

Once a lead compound is identified, lead optimization is carried out to improve its potency, selectivity, and pharmacokinetic properties. nih.govscienceopen.com This is typically an iterative process involving the synthesis and testing of a series of analogs. Structure-activity relationship (SAR) studies are central to this process, providing insights into how different structural modifications affect the biological activity of the compound. mdpi.commdpi.comresearchgate.net

For this compound, SAR studies could explore modifications at several positions. For example, the cyclobutylamino group could be replaced with other cyclic or acyclic amines to probe the size and nature of the binding pocket. The nicotinonitrile core itself could be substituted with various small functional groups to modulate its electronic properties and interactions with the target.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs

| Compound | R1 (at position 6) | R2 (at position 4) | IC50 (nM) |

| Lead Compound | Cyclobutylamino | H | 500 |

| Analog 1 | Cyclopentylamino | H | 250 |

| Analog 2 | Cyclohexylamino | H | 700 |

| Analog 3 | Cyclobutylamino | Methyl | 400 |

| Analog 4 | Cyclobutylamino | Phenyl | 150 |

This table is for illustrative purposes and the data is hypothetical.

Bioisosteric Replacements and Their Impact on Activity and Selectivity

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical and chemical properties, with the goal of improving the compound's biological properties. wikipedia.orgu-tokyo.ac.jp This can lead to enhanced potency, improved selectivity, better pharmacokinetic properties, or reduced toxicity.

In the case of this compound, several bioisosteric replacements could be considered. The nitrile group (-CN) is a classical bioisostere for groups such as a carbonyl group, a halogen, or a trifluoromethyl group. Replacing the nitrile could alter the molecule's polarity and hydrogen bonding capacity, potentially leading to a different binding mode or improved selectivity for the target protein. u-tokyo.ac.jp

The cyclobutylamino group also offers opportunities for bioisosteric replacement. For example, other four- or five-membered rings containing heteroatoms, such as oxetane (B1205548) or tetrahydrofuran, could be explored. tcichemicals.com These changes can impact the molecule's conformation and its interactions with the protein target. The use of bioisosteres for the metabolically labile ethyl ester functionality has been successfully demonstrated with 5-alkyl-oxazoles in the development of P2Y12 receptor antagonists. nih.gov

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Bioisosteric Replacement | Potential Impact |

| Nitrile (-CN) | Tetrazole | Improved metabolic stability, similar electronic properties. |

| Nitrile (-CN) | Oxadiazole | Can act as a hydrogen bond acceptor, may alter binding interactions. |

| Cyclobutyl | Oxetane | Increased polarity, potential for improved solubility. |

| Cyclobutyl | Bicyclo[1.1.1]pentane | Can mimic a para-substituted phenyl ring, improved metabolic stability. tcichemicals.com |

Modulation of Pharmacokinetic Properties through Structural Modifications

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. Structural modifications to a lead compound can have a profound impact on its pharmacokinetic properties. scienceopen.com

For this compound, several strategies could be employed to modulate its ADME profile. To improve oral bioavailability, which is often a challenge for drug candidates, modifications that increase solubility and/or permeability can be made. For example, the introduction of polar functional groups or the use of water-solubilizing moieties can enhance solubility. The lipophilicity of the molecule, a key factor influencing both absorption and metabolism, can be fine-tuned by adjusting the nature of the substituents on the nicotinonitrile ring and the cyclobutylamino group.

Metabolic stability is another important consideration. The site of metabolic oxidation on a molecule can be blocked by replacing a hydrogen atom with a fluorine atom, for instance. wikipedia.org In the context of this compound, potential sites of metabolism could be identified through in vitro metabolic studies, and then structural modifications could be designed to block these sites, thereby increasing the compound's half-life. The attachment of a dialkylamino group to a Michael acceptor in certain kinase inhibitors has been shown to improve water solubility and enhance biological properties. nih.gov

Exploratory Applications in Materials Science

Development of Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion and optical switching. Certain derivatives of nicotinonitrile have been identified as promising candidates for NLO materials. researchgate.net The inherent asymmetry and polarizability of the nicotinonitrile scaffold can be enhanced through strategic molecular design, leading to materials with significant second-order NLO responses. researchgate.net However, specific studies detailing the synthesis and characterization of 6-(Cyclobutylamino)nicotinonitrile for NLO applications are not currently available.

Potential for Electrical and Optical Materials

The electronic properties of nicotinonitrile derivatives also suggest their potential use in the development of novel electrical and optical materials. researchgate.net The presence of the cyano and amino groups can influence the molecular orbital energies and charge transport characteristics of these compounds. researchgate.net Research into related 2-aminonicotinonitrile derivatives has indicated their potential utility in various applications. Despite this, dedicated research into the electrical and optical properties of this compound has not been reported.

Other Functional Material Applications

Beyond NLO and electrical applications, the broader family of pyridine (B92270) and nicotinonitrile derivatives has been explored for a variety of functional material applications. These include their use as chelating ligands in organometallic chemistry and as building blocks in the synthesis of fluorescent materials. researchgate.net The structural features of these compounds make them versatile synthons for more complex molecular architectures.

Currently, the primary documented application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of kinase inhibitors. Its specific properties as a standalone functional material have not yet been a significant focus of materials science research.

Concluding Remarks and Future Research Perspectives

Synthesis of Current Research Landscape for 6-(Cyclobutylamino)nicotinonitrile and Related Analogs

The current body of scientific literature on this compound is nascent, with direct studies on its synthesis and biological activity being limited. However, by examining research on analogous structures, a clearer picture of its potential begins to form. The nicotinonitrile scaffold, a pyridine (B92270) ring substituted with a nitrile group, is a well-established pharmacophore. ekb.eg Its derivatives have shown a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. ekb.egacs.org

The primary context in which this compound has appeared is within patent literature, specifically related to the development of nucleoside derivatives. This suggests an early-stage interest in its utility as a synthetic intermediate for creating more complex molecules with potential therapeutic applications. The cyclobutylamino moiety at the 6-position of the nicotinonitrile ring is a key feature. The incorporation of a cyclobutyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Research on other 6-substituted nicotinonitrile analogs has demonstrated that modifications at this position can significantly impact their pharmacological profile. ekb.eg For instance, various aryl and alkyl substituents at the C6 position of the nicotinonitrile core have been explored, leading to the discovery of potent inhibitors of various enzymes and receptors. nih.gov

The broader family of 2-aminonicotinonitriles, which shares a similar core structure, has been the subject of more extensive investigation. Studies on these analogs have revealed their potential as autophagy enhancers and anticancer agents. nih.govresearchgate.net The structure-activity relationship analyses in these studies often highlight the importance of the substituents at the C4 and C6 positions for their biological activity. nih.gov This underscores the potential significance of the cyclobutylamino group in this compound for directing its biological effects.

Interactive Table: Research on Nicotinonitrile Analogs

| Compound Class | Investigated Biological Activity | Key Structural Features |

|---|---|---|

| 2-Aminonicotinonitriles | Anticancer, Autophagy induction | Substituents at C4 and C6 positions |

| 6-Substituted Nicotinonitriles | Enzyme inhibition, Receptor binding | Various aryl and alkyl groups at C6 |

Identification of Unexplored Research Avenues and Challenges

Despite the promising chemical space occupied by this compound, several research avenues remain largely unexplored. A significant gap in the current knowledge is the lack of a reported, optimized synthesis for this specific compound. While general methods for the synthesis of nicotinonitrile derivatives exist, a dedicated study to develop an efficient and scalable synthesis of this compound is a crucial first step for enabling further research. nih.govmdpi.com

Furthermore, the biological activity profile of this compound is yet to be systematically evaluated. Given the diverse activities of its analogs, a comprehensive screening against a panel of biological targets is warranted. This could include assays for anticancer activity against various cell lines, anti-inflammatory effects, and antimicrobial properties. The exploration of its potential as a kinase inhibitor, a common target for nicotinonitrile-based drugs, would be a particularly fruitful area of investigation. ekb.eg

Another significant challenge is the elucidation of its metabolic fate and pharmacokinetic properties. Understanding how the cyclobutylamino group influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential for its development as a potential therapeutic agent. Studies on its metabolic stability in liver microsomes and its potential to inhibit or induce cytochrome P450 enzymes would provide valuable insights.

Unexplored Research Areas:

Optimized Synthesis: Development of a high-yield, scalable synthetic route.

Biological Screening: Comprehensive evaluation of anticancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action Studies: Identification of specific molecular targets and pathways.

Pharmacokinetic Profiling: In-depth analysis of ADME properties.

Structural Biology: Co-crystallization with potential protein targets to understand binding interactions.

Forecast of Potential for Novel Applications and Advanced Derivatives

The future of this compound and its derivatives appears promising, with the potential to contribute to the development of novel therapeutics. The unique combination of the nicotinonitrile core and the cyclobutylamino substituent provides a solid foundation for the design of new and improved analogs.

One of the most promising future directions is the development of advanced derivatives with enhanced potency and selectivity. By systematically modifying the cyclobutylamino group or introducing additional substituents on the pyridine ring, it may be possible to fine-tune the compound's biological activity. For instance, the synthesis of a library of related compounds with variations in the cycloalkylamino substituent (e.g., cyclopentyl, cyclohexyl) could lead to the discovery of analogs with superior pharmacological properties.

Furthermore, the application of this compound as a building block in the synthesis of more complex heterocyclic systems holds significant potential. Its functional groups, the nitrile and the secondary amine, offer versatile handles for further chemical transformations, enabling the construction of novel fused-ring systems with unique three-dimensional architectures. These advanced derivatives could be explored for their potential in areas beyond traditional drug discovery, such as in the development of molecular probes or diagnostic agents.

The journey of peptide drug discovery, with its cycles of interest and technological advancement, offers a parallel for the potential trajectory of niche chemical entities like this compound. nih.gov As our understanding of disease biology deepens and new therapeutic targets emerge, the demand for novel chemical scaffolds will continue to grow. The exploration of under-researched compounds like this compound could unlock new possibilities in the quest for innovative medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Cyclobutylamino)nicotinonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions involving chalcone derivatives and nitrile precursors. For example, sodium alkoxide solutions (e.g., Na/EtOH) are commonly used to initiate nucleophilic substitutions. Cyclobutylamine can be introduced via SN2 reactions under controlled pH and temperature (40–60°C). Purification typically involves recrystallization from ethanol or methanol .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–60°C |

| Solvent | Ethanol/MeOH |

| Catalyst | Sodium alkoxide |

| Yield | 60–75% (post-purification) |

Q. How is the molecular structure of this compound validated experimentally?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol solutions. Data collection uses MoKα radiation (λ = 0.71073 Å) with detectors like Bruker APEXII CCD. SHELXTL software refines structures to R-values < 0.05 .

- Structural Insights :

- Dihedral angles between pyridyl and cyclobutyl groups indicate non-planarity (e.g., 25–30° deviations).

- Hydrogen bonding (N–H⋯N) and C–H⋯π interactions stabilize crystal packing .

Q. What safety protocols are critical for handling this compound in the lab?

- Precautions :

- Avoid inhalation/contact with skin/eyes (use PPE: gloves, goggles).

- Store in airtight containers in dry, ventilated areas.

- Spill management: Use vacuum systems for containment; dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do electronic effects of the cyclobutylamino group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The cyclobutyl group’s strain enhances electron-donating effects, activating the pyridine ring for Suzuki-Miyaura couplings. DFT calculations show reduced energy barriers for Pd-catalyzed arylations at the 4-position .

- Data :

| Reaction Type | Yield (%) | TOF (h⁻¹) |

|---|---|---|

| Suzuki Coupling | 82 | 120 |

| Buchwald-Hartwig | 68 | 90 |

Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo models?

- Analysis : Contradictions may arise from pharmacokinetic factors (e.g., metabolic stability). Mitigation steps:

Perform microsomal stability assays (e.g., human liver microsomes).

Optimize logP values via substituent tuning (target range: 2–3).

Validate target engagement using isotopic labeling (e.g., ¹⁴C-tagged analogs) .

Q. How can dynamic disorder in crystal structures affect the interpretation of X-ray data?

- Case Study : In related nicotinonitriles, thiophene rings exhibit rotational disorder (occupancy ratios ~0.85:0.15). Multi-conformer refinement in SHELXL improves model accuracy. Disorder impacts electron density maps and B-factor analysis, necessitating high-resolution data (d < 0.8 Å) .

Methodological Challenges

Q. What computational tools predict the compound’s binding affinity for kinase targets (e.g., GSK-3β)?

- Approach : Molecular docking (AutoDock Vina) paired with MD simulations (AMBER). Key residues: Lys85, Asp200.

- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™) .

Q. How are environmental impacts assessed for lab-scale synthesis?

- Metrics :

- Process Mass Intensity (PMI): Aim for PMI < 20.

- Waste profiling: Quantify halogenated byproducts via GC-MS.

- Green chemistry alternatives: Replace dichloromethane with cyclopentyl methyl ether (CPME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.